molecular formula C15H11N3OS B2782362 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896301-69-2

4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2782362
CAS No.: 896301-69-2
M. Wt: 281.33
InChI Key: OJQYOJRCFWZOKG-UHFFFAOYSA-N
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Description

4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a benzamide group attached to a thiophene ring, which is further substituted with cyano groups and methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetamide synthesis can be applied, which involve the use of various substituted aryl or heteryl amines and alkyl cyanoacetates under controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and benzamide groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both cyano and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-9-10(2)20-15(13(9)8-17)18-14(19)12-5-3-11(7-16)4-6-12/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQYOJRCFWZOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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